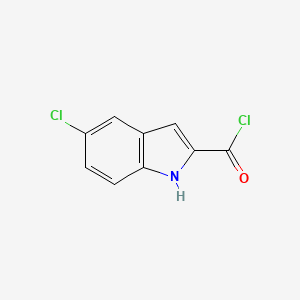
5-chloro-1H-indole-2-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1H-indole-2-carbonyl Chloride is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
5-Chloro-1H-indole-2-carbonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing:
- Anticancer Agents : Research indicates that compounds derived from this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives have been synthesized that target mutant EGFR and BRAF pathways, which are crucial in non-small cell lung cancer (NSCLC) treatment. Studies have reported IC50 values ranging from 29 nM to 78 nM for these compounds, demonstrating significant efficacy against cancer cells .
- Anti-inflammatory and Analgesic Drugs : The compound serves as a precursor for synthesizing drugs aimed at reducing inflammation and pain, which are common therapeutic targets in modern medicine .
Biochemical Research
In biochemical research, this compound is employed to explore the biological activities of indole derivatives. These studies contribute to:
- Understanding Biological Processes : The compound's derivatives are used to study various biological mechanisms, leading to the identification of new therapeutic agents .
- Drug Design : The structural characteristics of this compound allow it to be a valuable scaffold for designing new drugs targeting specific biological pathways .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry, particularly in developing novel agrochemicals:
- Crop Protection : Research is ongoing into using derivatives of this compound to enhance crop yield and protect against pests and diseases. This aligns with sustainable agriculture goals by reducing reliance on traditional pesticides .
Material Science
In material science, this compound is being investigated for its properties in:
- Organic Electronics : Researchers are exploring its use in organic electronic devices due to its electronic properties that may enhance device performance .
- Photonic Applications : The compound's unique structural features make it a candidate for applications in photonics, where materials need specific optical properties .
Analytical Chemistry
The compound also finds utility in analytical chemistry:
- Chromatographic Techniques : It is utilized as a standard in various chromatographic methods, aiding in the analysis and quality control of chemical products .
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that derivatives of this compound showed potent anticancer activity against multiple cell lines, with specific focus on their ability to inhibit mutant EGFR/BRAF pathways. The findings highlighted the structure-activity relationship that could guide future drug design efforts .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Panc-1 (Pancreatic) | 0.094 |
| Compound B | MCF-7 (Breast) | 0.099 |
| Compound C | A549 (Epithelial) | 0.595 |
Case Study 2: Agricultural Applications
Research has indicated that certain derivatives of this compound can enhance resistance to fungal pathogens in crops, suggesting its potential use as a biopesticide .
Propiedades
Número CAS |
64507-05-7 |
|---|---|
Fórmula molecular |
C9H5Cl2NO |
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
5-chloro-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H |
Clave InChI |
LBBTVMUXRHWFQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














